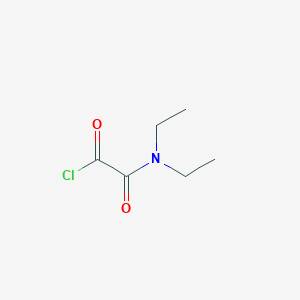methylsilane CAS No. 88336-58-7](/img/structure/B14405684.png)
[(Cyclohex-1-en-1-yl)oxy](diethyl)methylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cyclohex-1-en-1-yl)oxymethylsilane is an organosilicon compound that features a cyclohexene ring bonded to a silicon atom through an oxygen bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclohex-1-en-1-yl)oxymethylsilane typically involves the reaction of cyclohex-1-en-1-ol with diethylmethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
Cyclohex-1-en-1-ol+DiethylmethylchlorosilaneBase(Cyclohex-1-en-1-yl)oxymethylsilane+HCl
Industrial Production Methods
Industrial production of (Cyclohex-1-en-1-yl)oxymethylsilane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or chromatography may be employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
(Cyclohex-1-en-1-yl)oxymethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The silicon atom can participate in nucleophilic substitution reactions, where the oxygen bridge can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon compounds.
Scientific Research Applications
(Cyclohex-1-en-1-yl)oxymethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex silicon-containing molecules.
Biology: The compound can be used in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Research is ongoing into its potential use in medical imaging and as a component of therapeutic agents.
Industry: It is utilized in the production of advanced materials, such as silicone polymers and resins, which have applications in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which (Cyclohex-1-en-1-yl)oxymethylsilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon-oxygen bond can undergo hydrolysis, leading to the formation of silanols, which can further react to form siloxane linkages. These reactions are crucial in the formation of silicon-based polymers and materials.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexylmethyldichlorosilane
- Cyclohexyltrimethoxysilane
- Cyclohexyltriethoxysilane
Uniqueness
(Cyclohex-1-en-1-yl)oxymethylsilane is unique due to the presence of the cyclohexene ring, which imparts distinct reactivity and steric properties compared to other cyclohexyl-substituted silanes. This uniqueness makes it valuable in specific synthetic applications where the cyclohexene moiety can participate in additional reactions, such as Diels-Alder reactions or other cycloadditions.
Properties
CAS No. |
88336-58-7 |
|---|---|
Molecular Formula |
C11H22OSi |
Molecular Weight |
198.38 g/mol |
IUPAC Name |
cyclohexen-1-yloxy-diethyl-methylsilane |
InChI |
InChI=1S/C11H22OSi/c1-4-13(3,5-2)12-11-9-7-6-8-10-11/h9H,4-8,10H2,1-3H3 |
InChI Key |
HETCICFCHNUYHK-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](C)(CC)OC1=CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




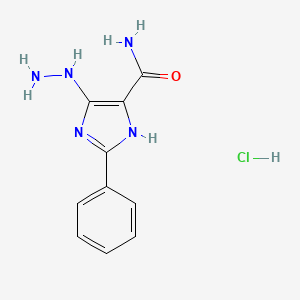
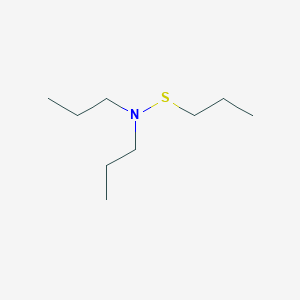
![N-Benzyl-N-[(4-butylphenyl)methyl]-N'-(4-phenoxyphenyl)urea](/img/structure/B14405623.png)

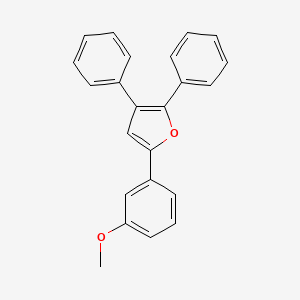
![Ethyl 2-[2-(dicyanomethylidene)-3-phenyl-1,3-thiazol-4-yl]acetate](/img/structure/B14405637.png)

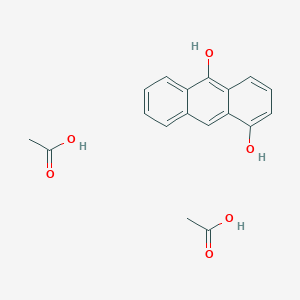

![N'-{3-[(4,5-Dichloro-1,3-thiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14405664.png)
![[1-(Ethoxycarbonyl)-1,2,3,6-tetrahydropyridin-3-yl]acetic acid](/img/structure/B14405666.png)
